Unii-2M3V3B8oea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

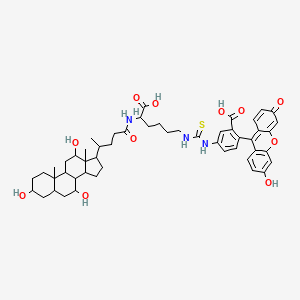

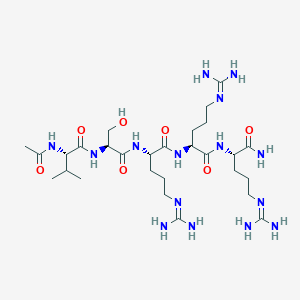

Unii-2M3V3B8oea: This system, managed by the Food and Drug Administration (FDA), assigns unique alphanumeric codes to substances based on their scientific identity characteristics . Depelestat is a human recombinant neutrophil elastase inhibitor, which means it plays a role in inhibiting the activity of neutrophil elastase, an enzyme involved in inflammatory processes .

Métodos De Preparación

The synthesis of Unii-2M3V3B8oea involves recombinant DNA technology, where the gene encoding the human neutrophil elastase inhibitor is inserted into a suitable expression system, such as bacteria or yeast. The recombinant protein is then purified through various chromatographic techniques. Industrial production methods typically involve large-scale fermentation processes followed by purification steps to ensure the compound’s purity and activity .

Análisis De Reacciones Químicas

Unii-2M3V3B8oea primarily functions as an inhibitor and does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, it interacts with its target enzyme, neutrophil elastase, through a mechanism involving the formation of a stable complex that prevents the enzyme from degrading its substrates . Common reagents and conditions used in these interactions include physiological buffers and conditions that mimic the human body’s environment.

Aplicaciones Científicas De Investigación

Unii-2M3V3B8oea has several scientific research applications, particularly in the fields of medicine and biology. It is used to study the role of neutrophil elastase in various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. By inhibiting neutrophil elastase, researchers can investigate the enzyme’s contribution to disease progression and evaluate the therapeutic potential of elastase inhibitors . Additionally, this compound is used in drug development to screen for new inhibitors and to understand the molecular mechanisms underlying neutrophil elastase-related pathologies .

Mecanismo De Acción

The mechanism of action of Unii-2M3V3B8oea involves its binding to neutrophil elastase, a serine protease enzyme. By forming a stable complex with neutrophil elastase, this compound prevents the enzyme from degrading extracellular matrix proteins and other substrates involved in inflammatory processes. This inhibition reduces tissue damage and inflammation, making it a potential therapeutic agent for diseases characterized by excessive neutrophil elastase activity .

Comparación Con Compuestos Similares

Unii-2M3V3B8oea can be compared to other neutrophil elastase inhibitors, such as sivelestat and alvelestat. While all these compounds share the common goal of inhibiting neutrophil elastase, this compound is unique due to its recombinant nature and specific binding properties. Sivelestat, for example, is a small molecule inhibitor, whereas this compound is a recombinant protein, which may offer different pharmacokinetic and pharmacodynamic profiles . Other similar compounds include elafin and secretory leukocyte protease inhibitor (SLPI), both of which also inhibit neutrophil elastase but through different mechanisms and with varying degrees of specificity .

Propiedades

Fórmula molecular |

C282H412N74O75S6 |

|---|---|

Peso molecular |

6231 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-[[2-[[(1R,2aS,4S,8aS,11aS,13S,14aS,16S,17aR,19S,20aS,22S,26aS,28R,29aS,31S,32aS,34R,35aS,38aS,39R,41aS,42S,44aS,45S,47aS,48S,50aS,51R,54S,56aS,57S,59aS,60S,62aS,63S,65aS,66S,69S,72S,75S,81S,87S,90R,99S)-20a,26a,57,72-tetrakis(4-aminobutyl)-34-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-31,75,81-tris(2-amino-2-oxoethyl)-87-(3-amino-3-oxopropyl)-8a,38a,56a,59a,69-pentabenzyl-19,65a-bis[(2S)-butan-2-yl]-13,47a,48-tris(3-carbamimidamidopropyl)-45,54,60-tris(2-carboxyethyl)-35a-(carboxymethyl)-63-(hydroxymethyl)-42,66,99-tris[(4-hydroxyphenyl)methyl]-44a-(1H-indol-3-ylmethyl)-32a,41a,62a-trimethyl-11a,28-bis(2-methylpropyl)-1a,3,7a,9,10a,12,13a,15,16a,18,19a,21,22a,25a,27,28a,30,31a,33,34a,37a,40a,41,43a,44,46a,47,49a,50,53,55a,56,58a,59,61a,62,64a,65,67a,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-14a,16,29a-tri(propan-2-yl)-36,37,69a,70a,73a,74a-hexathia-a,2,6a,8,9a,11,12a,14,15a,17,18a,20,21a,24a,26,27a,29,30a,32,33a,36a,39a,40,42a,43,45a,46,48a,49,52,54a,55,57a,58,60a,61,63a,64,66a,67,70,73,76,79,82,85,88,91,94,97-pentacontazaheptacyclo[88.77.4.451,117.04,8.022,26.0102,106.0150,154]pentaheptacontahectane-39-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C282H412N74O75S6/c1-21-150(15)229-273(424)312-154(19)232(383)328-185(117-157-58-30-24-31-59-157)255(406)339-196(123-160-64-36-27-37-65-160)277(428)353-110-52-76-205(353)267(418)324-177(74-50-108-300-282(296)297)246(397)332-189(124-164-129-301-170-67-39-38-66-168(164)170)250(401)310-153(18)231(382)327-184(116-156-56-28-23-29-57-156)253(404)334-193(128-224(380)381)251(402)311-155(20)234(385)347-225(146(7)8)270(421)325-171(68-40-44-102-283)236(387)304-132-215(367)313-173(69-41-45-103-284)242(393)344-202-142-436-435-141-201-262(413)319-176(73-49-107-299-281(294)295)244(395)321-180(95-100-222(376)377)248(399)330-188(121-163-84-90-167(360)91-85-163)257(408)342-198(241(392)307-135-218(370)346-228(149(13)14)278(429)356-113-55-79-208(356)279(430)431)138-432-434-140-200(341-233(384)152(17)309-235(386)169(287)92-98-220(372)373)263(414)333-192(127-212(291)364)259(410)337-194(115-145(5)6)275(426)355-112-54-78-207(355)269(420)351-230(151(16)22-2)274(425)349-227(148(11)12)271(422)326-172(72-48-106-298-280(292)293)237(388)308-136-219(371)352-109-51-75-204(352)266(417)345-203(265(416)350-229)143-437-433-139-199(316-214(366)131-302-213(365)130-303-239(390)183(119-161-80-86-165(358)87-81-161)335-268(419)206-77-53-111-354(206)276(427)195(122-159-62-34-26-35-63-159)338-252(403)182(114-144(3)4)336-272(423)226(147(9)10)348-264(202)415)261(412)320-178(93-97-209(288)361)238(389)305-133-216(368)314-190(125-210(289)362)240(391)306-134-217(369)315-191(126-211(290)363)258(409)318-175(71-43-47-105-286)245(396)329-186(118-158-60-32-25-33-61-158)254(405)331-187(120-162-82-88-166(359)89-83-162)256(407)340-197(137-357)260(411)323-179(94-99-221(374)375)247(398)317-174(70-42-46-104-285)243(394)322-181(249(400)343-201)96-101-223(378)379/h23-39,56-67,80-91,129,144-155,169,171-208,225-230,301,357-360H,21-22,40-55,68-79,92-128,130-143,283-287H2,1-20H3,(H2,288,361)(H2,289,362)(H2,290,363)(H2,291,364)(H,302,365)(H,303,390)(H,304,387)(H,305,389)(H,306,391)(H,307,392)(H,308,388)(H,309,386)(H,310,401)(H,311,402)(H,312,424)(H,313,367)(H,314,368)(H,315,369)(H,316,366)(H,317,398)(H,318,409)(H,319,413)(H,320,412)(H,321,395)(H,322,394)(H,323,411)(H,324,418)(H,325,421)(H,326,422)(H,327,382)(H,328,383)(H,329,396)(H,330,399)(H,331,405)(H,332,397)(H,333,414)(H,334,404)(H,335,419)(H,336,423)(H,337,410)(H,338,403)(H,339,406)(H,340,407)(H,341,384)(H,342,408)(H,343,400)(H,344,393)(H,345,417)(H,346,370)(H,347,385)(H,348,415)(H,349,425)(H,350,416)(H,351,420)(H,372,373)(H,374,375)(H,376,377)(H,378,379)(H,380,381)(H,430,431)(H4,292,293,298)(H4,294,295,299)(H4,296,297,300)/t150-,151-,152-,153-,154-,155-,169-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194+,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,225-,226-,227-,228-,229-,230-/m0/s1 |

Clave InChI |

CARVNSROHCBVAO-XJWGUYCQSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=CC=C7)CC(C)C)C(C)C)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)[C@@H](C)CC)C)CC9=CC=CC=C9)CC2=CC=CC=C2)CCCNC(=N)N)CC2=CNC3=CC=CC=C32)C)CC2=CC=CC=C2)CC(=O)O)C)C(C)C)CCCCN)CCCCN)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C)CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)O)CC1=CC=C(C=C1)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CCC(=O)O)CO)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CCCCN)CC(=O)N)CC(=O)N)CCC(=O)N)CCCNC(=N)N)C(C)C |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NCC(=O)NCC(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=CC=C7)CC(C)C)C(C)C)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)CC)C)CC9=CC=CC=C9)CC2=CC=CC=C2)CCCNC(=N)N)CC2=CNC3=CC=CC=C32)C)CC2=CC=CC=C2)CC(=O)O)C)C(C)C)CCCCN)CCCCN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(C)C)CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)O)CC1=CC=C(C=C1)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CCC(=O)O)CO)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CCCCN)CC(=O)N)CC(=O)N)CCC(=O)N)CCCNC(=N)N)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![pentadecasodium;[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfonatooxy-2-(sulfonatooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfonatooxyoxan-2-yl]methyl phosphate](/img/structure/B10832469.png)

![2-[2-[bis(carboxylatomethyl)amino]ethyl-[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]amino]acetate;gadolinium(3+)](/img/structure/B10832490.png)

![1-[3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-yl]ethanone](/img/structure/B10832514.png)

![[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfonatooxy-2-(sulfonatooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfonatooxyoxan-2-yl]methyl phosphate](/img/structure/B10832525.png)